3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound features a pyrazole ring substituted with a chloro group and a phenyl group attached to an azetidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne.
Introduction of the chloro group: The chloro group can be introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Formation of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the pyrazole and azetidine rings: The final step involves coupling the pyrazole and azetidine rings through amide bond formation using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-N-phenylazetidine-1-carboxamide: Lacks the chloro group, which may affect its reactivity and biological activity.
3-[(4-methyl-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide: Contains a methyl group instead of a chloro group, leading to different chemical properties.
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide: Contains a bromo group, which can influence its reactivity and interactions.
Uniqueness
The presence of the chloro group in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for specific biological interactions . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15ClN4O |
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Molecular Weight |
290.75 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h1-6,10-11H,7-9H2,(H,17,20) |
InChI Key |
ZUERIXUUSFBTKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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